molecular formula C6H10ClN3 B2601645 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1609403-34-0

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B2601645
CAS No.: 1609403-34-0
M. Wt: 159.62
InChI Key: CIJSJVDWQDWFED-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C6H9N3·HCl. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to the presence of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and specificity in various applications .

Properties

IUPAC Name

3-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-9-4-7-8-6(9)5-2-3-5;/h4-5H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJSJVDWQDWFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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